molecular formula C14H24N6O2 B5822741 N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

Cat. No. B5822741
M. Wt: 308.38 g/mol
InChI Key: VGTRQATWMLCOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine (IDM) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. IDM is a triazine-based compound that has been synthesized through a series of chemical reactions.

Mechanism of Action

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate from ATP to the substrate, thus inhibiting the activity of CK2. This inhibition results in the disruption of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been shown to inhibit the proliferation of neuronal cells, indicating its potential application in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has a high affinity for CK2, making it an effective inhibitor of the enzyme. However, N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has some limitations, including its low solubility in water and its potential toxicity, which requires careful handling.

Future Directions

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has several potential future directions, including its use as a therapeutic agent for the treatment of various diseases. Additionally, N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine can be further modified to improve its solubility and reduce its toxicity, making it a more effective inhibitor of CK2. Furthermore, N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine can be used as a tool to study the role of CK2 in various cellular processes, leading to a better understanding of the enzyme's function.

Synthesis Methods

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine can be synthesized by reacting 4,6-dichloro-1,3,5-triazine with isopropylamine and four equivalents of morpholine in the presence of a base. This reaction results in the formation of N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine as a white solid with a yield of up to 80%.

Scientific Research Applications

N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine has been the focus of several research studies due to its potential applications in various fields. One of the significant applications of N-isopropyl-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine is its use as an inhibitor of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-11(2)15-12-16-13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h11H,3-10H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTRQATWMLCOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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